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molecular formula C6H13NO2 B2457042 3-(methoxymethyl)pyrrolidin-3-ol CAS No. 125032-88-4

3-(methoxymethyl)pyrrolidin-3-ol

Cat. No. B2457042
M. Wt: 131.175
InChI Key: OEVFSNSVYOGISP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05173484

Procedure details

10 g (45 mmol) of 1-benzyl-3-hydroxy-3-methoxymethylpyrrolidine are hydrogenated using 3 g of Pd/active carbon (10% Pd) in 200 ml of methanol at 100° C. and 100 bar. The catalyst is filtered off with suction, the filtrate is concentrated and the residue is distilled.
Name
1-benzyl-3-hydroxy-3-methoxymethylpyrrolidine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][C:10]([OH:16])([CH2:13][O:14][CH3:15])[CH2:9]1)C1C=CC=CC=1>CO.[Pd]>[OH:16][C:10]1([CH2:13][O:14][CH3:15])[CH2:11][CH2:12][NH:8][CH2:9]1

Inputs

Step One
Name
1-benzyl-3-hydroxy-3-methoxymethylpyrrolidine
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)(COC)O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 100° C.
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
Smiles
OC1(CNCC1)COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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